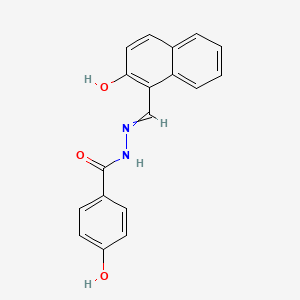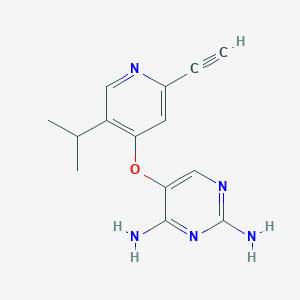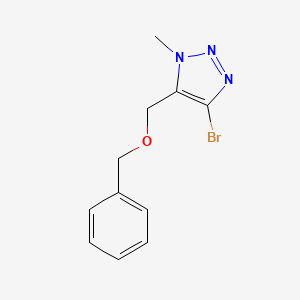![molecular formula C26H19N3O5 B11932072 3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)
3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[1212212,607,2808,13015,19020,27021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione” is a complex organic compound with a highly intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione” would likely involve multiple steps, including the formation of the core structure followed by the introduction of functional groups. Typical reaction conditions might include the use of catalysts, specific temperature and pressure settings, and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such a compound would require scalable and cost-effective methods. This might involve optimizing the synthetic route to minimize steps and maximize yield. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound could be used as a building block for more complex molecules or as a reagent in various synthetic transformations.
Biology
In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and intricate structures. Examples could include:
- Cyclohexane derivatives
- Polycyclic aromatic hydrocarbons
- Macrocyclic compounds
Uniqueness
The uniqueness of “3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[1212212,607,2808,13015,19020,27
Propiedades
Fórmula molecular |
C26H19N3O5 |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
3,4-dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione |
InChI |
InChI=1S/C26H19N3O5/c1-26-23(31)15(30)10-16(34-26)28-13-8-4-2-6-11(13)17-19-20(25(33)27-24(19)32)18-12-7-3-5-9-14(12)29(26)22(18)21(17)28/h2-9,15-16,23,30-31H,10H2,1H3,(H,27,32,33) |
Clave InChI |
GWILJQBMYLXBHZ-UHFFFAOYSA-N |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)

![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)

![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)

![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

